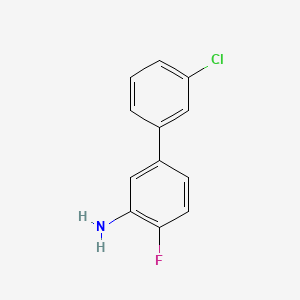

3'-Chloro-4-fluorobiphenyl-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Antibacterial Activity

3'-Chloro-4-fluorobiphenyl-3-amine serves as a precursor in the synthesis of compounds with significant antibacterial properties. Studies have demonstrated the synthesis of various derivatives through reduction and acylation processes, resulting in amine oxalates that exhibit high antibacterial activity. These compounds, however, show limited antioxidant properties, indicating their selective effectiveness in bacterial inhibition (Arutyunyan et al., 2012).

Chemoselective Amination

The chemoselective amination process is a crucial application of 3'-Chloro-4-fluorobiphenyl-3-amine, facilitating the selective functionalization of compounds. This process is instrumental in the synthesis of complex molecules, including pharmaceutical intermediates, where specific amination of halides is required. The methodology allows for precise control over the site of amination, which is essential for the development of targeted therapeutic agents (Stroup et al., 2007).

Catalytic Amination for Pharmaceutical Development

Catalytic amination using 3'-Chloro-4-fluorobiphenyl-3-amine is pivotal in pharmaceutical synthesis, enabling the creation of a wide array of arylamine compounds. These reactions are facilitated by efficient catalyst systems that allow for the amination of aryl chlorides, bromides, and triflates under mild conditions. This versatility is critical for synthesizing bioactive molecules and drug candidates with complex structures, thus enhancing the scope of medicinal chemistry (Wolfe et al., 2000).

Fluoropolyimides and Material Science

In material science, 3'-Chloro-4-fluorobiphenyl-3-amine contributes to the development of fluoropolyimides with exceptional thermal stability and low moisture absorption. These materials are synthesized through reactions with aromatic dianhydrides, showcasing the utility of 3'-Chloro-4-fluorobiphenyl-3-amine in creating high-performance polymers for advanced applications, including electronics and aerospace (Xie et al., 2001).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302 - H319, indicating that it is harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding inhalation, ingestion, or skin contact, and using the compound only in well-ventilated areas .

properties

IUPAC Name |

5-(3-chlorophenyl)-2-fluoroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFN/c13-10-3-1-2-8(6-10)9-4-5-11(14)12(15)7-9/h1-7H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJGILARYUHIFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Chloro-4-fluorobiphenyl-3-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B594912.png)

![2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B594915.png)

![tert-Butyl (3aR,6aS)-5-cyanohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B594917.png)